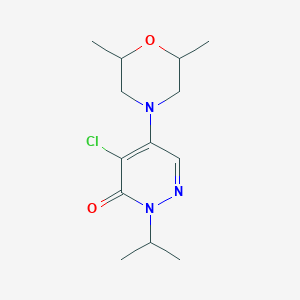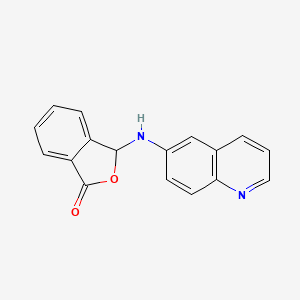
3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one typically involves the reaction of 3-aminoquinoline with an appropriate isobenzofuran derivative. One common method involves the use of enaminones derived from 3-aminoquinoline . The reaction is usually carried out in a solvent mixture of ethanol and water, with potassium hydrogen sulfate as a catalyst, under ultrasound irradiation at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-cancer properties and potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one involves its interaction with specific molecular targets. In anti-parasitic applications, it is believed to interfere with the parasite’s mitochondrial function, leading to cell death . In anti-cancer research, the compound may inhibit key enzymes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Quinoline: A basic structure from which many derivatives, including 3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one, are synthesized.
Chloroquine: A well-known anti-malarial drug with a quinoline core structure.
Camptothecin: An anti-cancer agent with a quinoline-based structure.
Uniqueness
This compound is unique due to its isobenzofuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific activity profile in various applications .
特性
CAS番号 |
796879-05-5 |
|---|---|
分子式 |
C17H12N2O2 |
分子量 |
276.29 g/mol |
IUPAC名 |
3-(quinolin-6-ylamino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H12N2O2/c20-17-14-6-2-1-5-13(14)16(21-17)19-12-7-8-15-11(10-12)4-3-9-18-15/h1-10,16,19H |
InChIキー |
GTEDHMHLVXBEGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC4=C(C=C3)N=CC=C4 |
溶解性 |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B14147746.png)
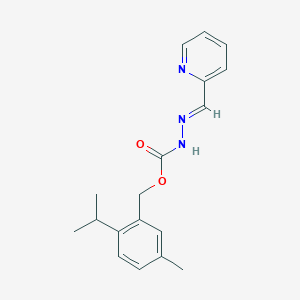
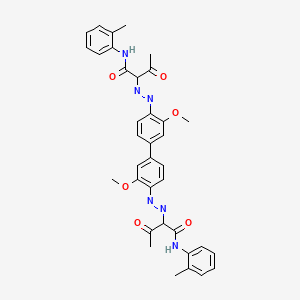
![5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14147765.png)
![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)
![N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine](/img/structure/B14147781.png)

![N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14147797.png)
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)
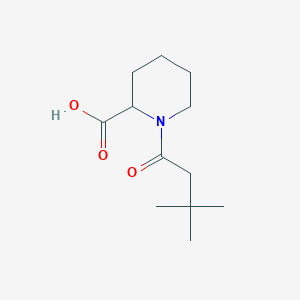
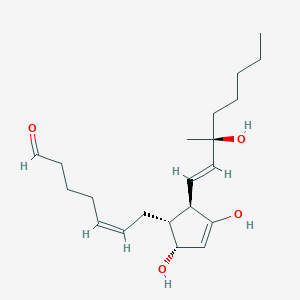
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
